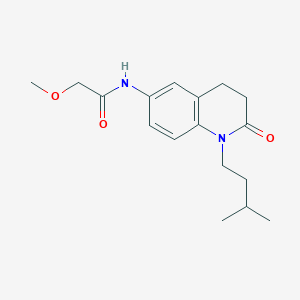
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxyacetamide, commonly known as CT-3, is a synthetic cannabinoid that has gained attention in recent years due to its potential therapeutic properties. CT-3 has been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of various diseases.
作用機序
CT-3 acts on the endocannabinoid system, which is involved in regulating various physiological processes such as pain, inflammation, and immune function. CT-3 binds to the CB2 receptor, which is primarily expressed on immune cells, and modulates the activity of these cells to reduce inflammation and promote tissue repair.
Biochemical and Physiological Effects:
CT-3 has been shown to reduce inflammation and oxidative stress in various animal models. It has also been shown to promote cell survival and tissue repair. CT-3 has been shown to have a favorable safety profile, with no significant toxicity observed in animal studies.
実験室実験の利点と制限
CT-3 has several advantages for use in laboratory experiments. It is a synthetic compound, which allows for precise control over its composition and purity. CT-3 has also been shown to have a favorable safety profile, which is important for conducting experiments in animals or humans. However, CT-3 is a relatively new compound and its pharmacokinetics and pharmacodynamics are not well understood, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on CT-3. One area of interest is the development of CT-3 analogs that may have improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of CT-3 as a potential treatment for various diseases, such as arthritis, multiple sclerosis, and Parkinson's disease. Additionally, further studies are needed to fully elucidate the mechanism of action of CT-3 and its effects on various physiological processes.
合成法
CT-3 can be synthesized through a multi-step process involving the condensation of isopentylamine with 2-methoxyacetyl chloride, followed by cyclization and oxidation reactions. The resulting product is purified through column chromatography to obtain pure CT-3.
科学的研究の応用
CT-3 has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory effects in animal models of arthritis and multiple sclerosis. CT-3 has also been shown to have neuroprotective effects in animal models of Parkinson's disease and traumatic brain injury.
特性
IUPAC Name |
2-methoxy-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-12(2)8-9-19-15-6-5-14(18-16(20)11-22-3)10-13(15)4-7-17(19)21/h5-6,10,12H,4,7-9,11H2,1-3H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPLDLBFUUOXIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(2-Methoxyphenoxy)acetyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2360618.png)
![4-(4-bromophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2360620.png)
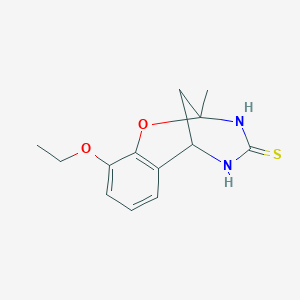
![N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2360627.png)
![N-[[4-(4-fluorophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2360628.png)
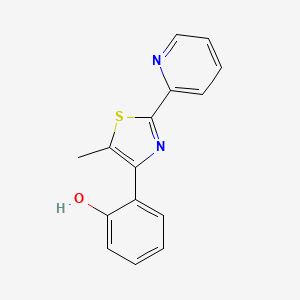
![N-[[4-cyclohexyl-5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2360631.png)

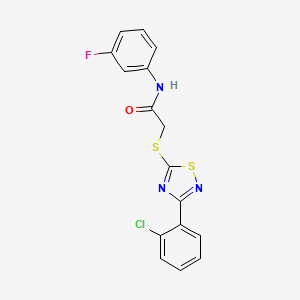
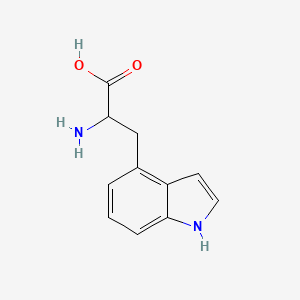
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-diethoxyphenyl)methanone](/img/structure/B2360635.png)
![2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2360636.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2360638.png)